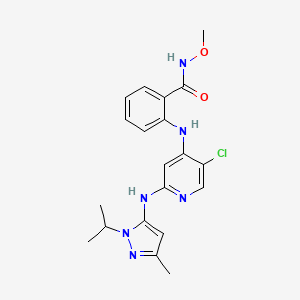
Gsk2256098
Übersicht
Beschreibung
GSK2256098 is a potent, selective, reversible, and ATP competitive FAK kinase inhibitor with an apparent Ki of 0.4 nM . It inhibits cancer cell growth and induces apoptosis .
Synthesis Analysis
GSK2256098 has been developed to inhibit FAK activity through targeting the phosphorylation site of FAK, tyrosine (Y) 397 . It inhibits FAK Y397 phosphorylation, which correlates with decreased levels of phosphorylated Akt and ERK in cells . This inhibition decreases cell viability, anchorage-independent growth, and motility in a dose-dependent manner .Molecular Structure Analysis
The molecular formula of GSK2256098 is C20H23ClN6O2 . The IUPAC name is 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide . The molecular weight is 414.9 g/mol .Chemical Reactions Analysis
GSK2256098 is a selective FAK kinase inhibitor, which inhibits growth and survival of pancreatic ductal adenocarcinoma cells . It targets FAK Y397 phosphorylation to inhibit PDAC cell growth .Physical And Chemical Properties Analysis
GSK2256098 is a small molecule with a molecular weight of 414.9 g/mol . It has a complex structure with multiple functional groups, including a chloro group, an amino group, a pyridine ring, a pyrazole ring, and a benzamide group .Wissenschaftliche Forschungsanwendungen
Glioblastoma Treatment
GSK2256098 has been studied as a potential treatment for glioblastoma , a type of brain cancer. It is a focal adhesion kinase (FAK) inhibitor and has shown the ability to inhibit growth in glioblastoma cell lines. Notably, it has demonstrated limited blood-brain barrier penetration in rodent studies, which is a significant consideration for treatment efficacy .
Combination Therapy Potential
Finally, GSK2256098 is being explored for its potential in combination therapy. Its ability to work synergistically with other cancer treatments could enhance overall treatment efficacy and patient outcomes.
Each of these applications offers a unique insight into the potential of GSK2256098 in cancer research and treatment. Ongoing studies continue to unravel the complexities of this drug and its multifaceted roles in oncology .
Wirkmechanismus
Target of Action
GSK2256098 is a selective inhibitor of the Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, adhesion, and migration . It is commonly overexpressed and activated in a variety of cancers .
Mode of Action
GSK2256098 acts by inhibiting the tyrosine kinase activity of FAK . This inhibition is achieved by targeting the autophosphorylation site (Tyr 397) of FAK . By inhibiting FAK, GSK2256098 disrupts the signaling pathways that promote tumor growth and survival .
Biochemical Pathways
FAK exerts its functions through the phosphorylation of downstream target proteins in the cytoplasm . This leads to enhanced tumor cell adhesion and promotes tumor growth, cancer-stemness, invasion, and metastasis . FAK also plays a role in promoting cancer cell epithelial to mesenchymal transition (EMT), tumor angiogenesis, chemotherapeutic resistance, and fibrosis in the stroma .
Pharmacokinetics
It is known that systemic exposure to trametinib, another kinase inhibitor, increases when co-administered with gsk2256098 . This suggests that GSK2256098 may influence the bioavailability of other drugs.
Result of Action
The inhibition of FAK by GSK2256098 leads to the suppression of tumor proliferation, metastasis, and chemo-resistance . This results in the inhibition of growth and survival of certain cancer cells, such as pancreatic ductal adenocarcinoma cells .
Action Environment
Environmental factors can influence the action of GSK2256098. For instance, the blood-brain barrier (BBB) can limit the penetration of GSK2256098 into the brain . In the presence of tumor-associated bbb disruption, gsk2256098 can cross the bbb at markedly higher levels into the tumor . This suggests that the tumor microenvironment can influence the efficacy and stability of GSK2256098.
Safety and Hazards
The safety and tolerability of GSK2256098 were evaluated in a phase I study with patients with relapsed glioblastoma . The maximum tolerated dose was found to be 1000 mg twice daily . Dose-limiting toxicities were related to cerebral edema . Treatment-related adverse effects (>25%) were diarrhea, fatigue, and nausea .
Zukünftige Richtungen
Numerous FAK inhibitors, including GSK2256098, have demonstrated positive anti-tumor effects in preclinical studies and are undergoing clinical trials for several types of tumors . The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs .
Eigenschaften
IUPAC Name |
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHPPKGOOJSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224887-10-8 | |
| Record name | GSK-2256098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK2256098 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2256098 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)
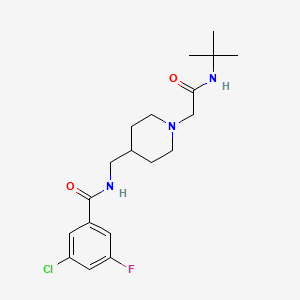



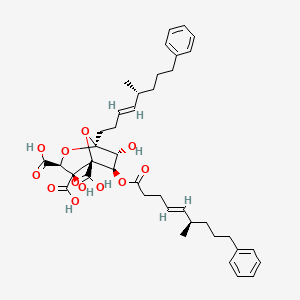
![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)

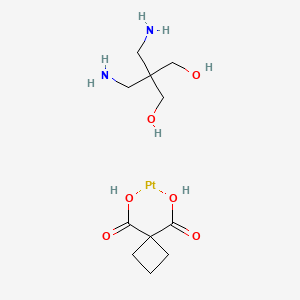
![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)
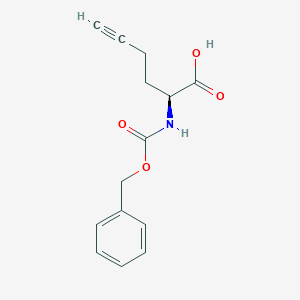
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)
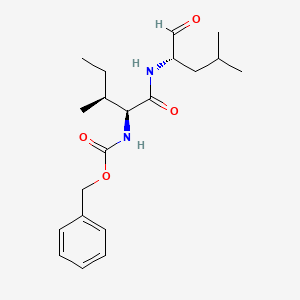
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)